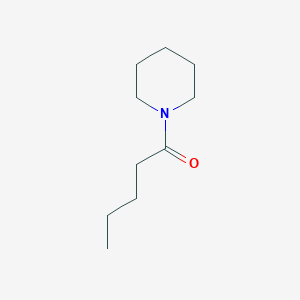
1-Pentanoylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de novo du Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) est catalysée par les NAD kinases, qui convertissent le Nicotinamide adénine dinucléotide en Nicotinamide adénine dinucléotide phosphate. Ce composé est principalement impliqué dans les réactions cataboliques et joue un rôle important dans les effets antioxydants cellulaires et les réactions anaboliques .
Méthodes de production industrielle
Dans les milieux industriels, le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) est produit par des procédés biotechnologiques impliquant la fermentation microbienne. Le processus de production est optimisé pour garantir un rendement et une pureté élevés, impliquant souvent l'utilisation de micro-organismes génétiquement modifiés qui surexpriment les enzymes nécessaires à la synthèse du Nicotinamide adénine dinucléotide phosphate .
Analyse Des Réactions Chimiques
Types de réactions
Le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) subit divers types de réactions, notamment :
Réactions d'oxydoréduction : Il agit comme un donneur d'électrons dans les réactions redox, en particulier dans la réduction du glutathion oxydé en sa forme réduite.
Réactions de substitution : Il participe aux réactions de substitution où il donne des électrons à d'autres molécules.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) comprennent la glutathion réductase et d'autres enzymes déshydrogénase. Les réactions se produisent généralement dans des conditions physiologiques, avec un pH et une température optimaux maintenus pour garantir l'activité enzymatique .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) comprennent le glutathion réduit et d'autres formes réduites de biomolécules qui sont essentielles au maintien de l'équilibre redox cellulaire .
Applications de la recherche scientifique
Le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) exerce ses effets en agissant comme un donneur d'électrons dans diverses réactions biochimiques. Il est utilisé par la glutathion réductase pour réduire le glutathion oxydé en sa forme réduite, ce qui est essentiel au maintien de l'équilibre redox cellulaire. L'homéostasie du composé est régulée par diverses voies de signalisation et enzymes métaboliques, qui subissent des changements adaptatifs dans les cellules cancéreuses .
Applications De Recherche Scientifique
Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) has a wide range of scientific research applications, including:
Mécanisme D'action
Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) exerts its effects by acting as an electron donor in various biochemical reactions. It is used by glutathione reductase to reduce oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance. The compound’s homeostasis is regulated by various signaling pathways and metabolic enzymes, which undergo adaptive changes in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Nicotinamide adénine dinucléotide phosphate (sel disodique) : Fonction similaire, mais diffère par le nombre d'ions sodium.
Nicotinamide adénine dinucléotide (forme réduite) : Fonctionne comme un donneur d'électrons mais n'a pas le groupe phosphate présent dans le Nicotinamide adénine dinucléotide phosphate.
Unicité
Le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) est unique en raison de sa forte demande dans les cellules cancéreuses en prolifération, où il agit comme un cofacteur pour la synthèse de nucléotides, de protéines et d'acides gras. Il est également essentiel pour neutraliser les niveaux dangereusement élevés d'espèces réactives de l'oxygène générées par une activité métabolique accrue .
Propriétés
Numéro CAS |
18494-52-5 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |
Clé InChI |
MCYKCKZLKCEZIN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCCCC1 |
SMILES canonique |
CCCCC(=O)N1CCCCC1 |
Key on ui other cas no. |
18494-52-5 |
Synonymes |
1-Piperidino-1-pentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















